
4-(2-Allylphenoxymethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-allylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-allylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2-allylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
- Dissolve 4-(2-allylphenoxymethyl)bromobenzene in THF.
- Add magnesium turnings to the solution.
- Introduce a small amount of iodine to initiate the reaction.
- Stir the mixture at room temperature until the magnesium is fully consumed, forming the Grignard reagent.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:
- Using large reactors with precise temperature and pressure control.
- Employing automated systems to add reagents and monitor the reaction progress.
- Ensuring high purity of the final product through distillation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-allylphenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Catalysts: Iodine is used to initiate the reaction.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions with organic halides.
Applications De Recherche Scientifique
4-(2-allylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-allylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
4-(4-Morpholinylmethyl)phenylmagnesium Bromide: Another Grignard reagent with a morpholine group, used in different synthetic applications.
4-(4-Dimethylaminophenyl)phenylmagnesium Bromide: Contains a dimethylamino group, offering different reactivity.
Uniqueness
4-(2-allylphenoxymethyl)phenylmagnesium bromide is unique due to its allylphenoxymethyl group, which provides distinct reactivity and selectivity in organic synthesis. This makes it valuable for creating complex molecules that are challenging to synthesize using other Grignard reagents.
Propriétés
Formule moléculaire |
C16H15BrMgO |
|---|---|
Poids moléculaire |
327.50 g/mol |
Nom IUPAC |
magnesium;1-(phenylmethoxy)-2-prop-2-enylbenzene;bromide |
InChI |
InChI=1S/C16H15O.BrH.Mg/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2,4-7,9-12H,1,8,13H2;1H;/q-1;;+2/p-1 |
Clé InChI |
SBWDFHXZAHXJIT-UHFFFAOYSA-M |
SMILES canonique |
C=CCC1=CC=CC=C1OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



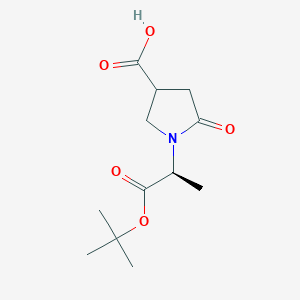
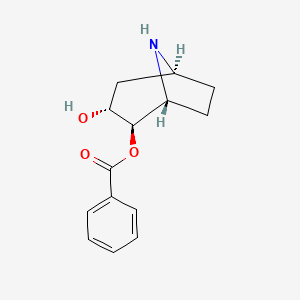
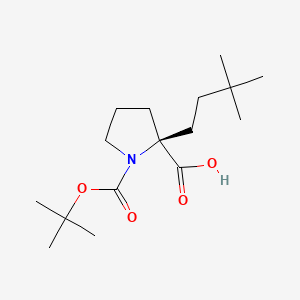
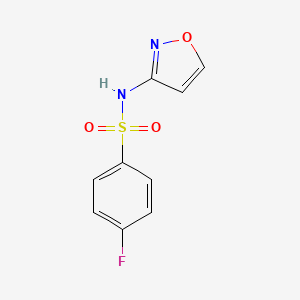
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

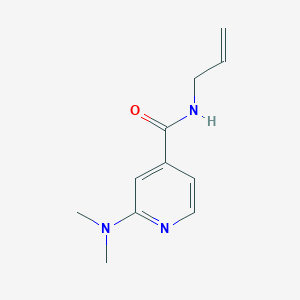
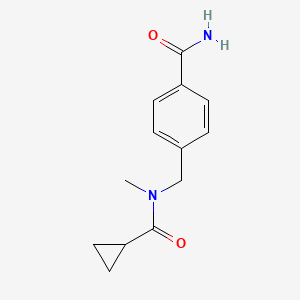
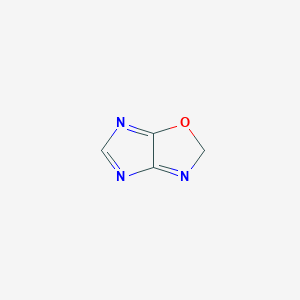
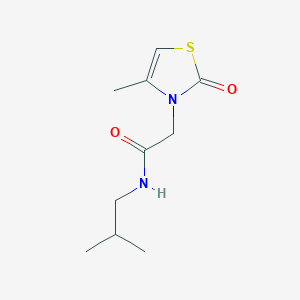
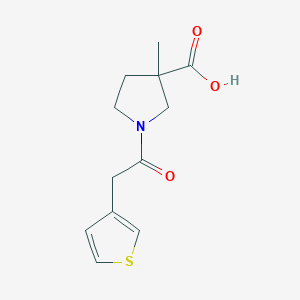

![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
